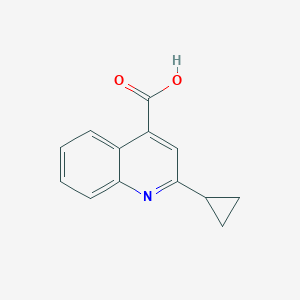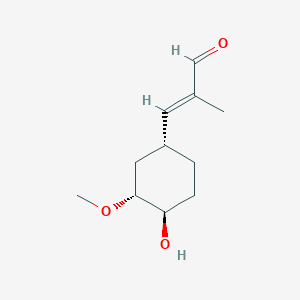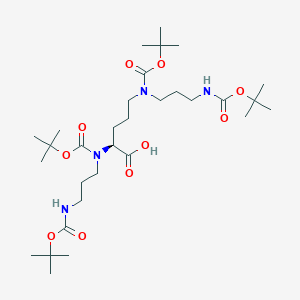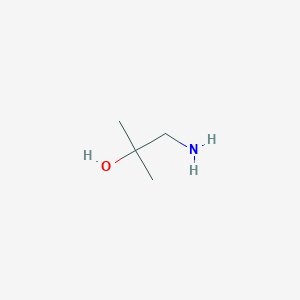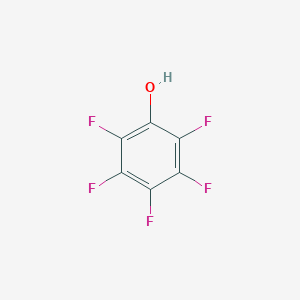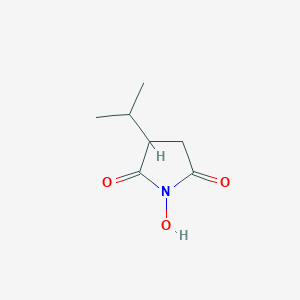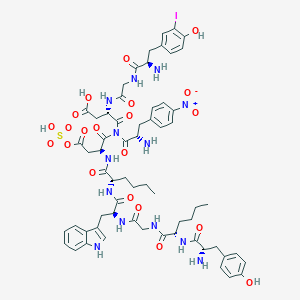![molecular formula C11H14O4 B044977 (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid CAS No. 226916-19-4](/img/structure/B44977.png)
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a cyclohexene ring, with an acrylic acid moiety attached to the spiro center. The presence of both the spirocyclic and acrylic acid functionalities makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 1,4-Dioxaspiro[4.5]decane, through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst.
Introduction of the Acrylic Acid Moiety: The spirocyclic intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Spirocyclic Intermediate: Large-scale production of the spirocyclic intermediate using continuous flow reactors to ensure efficient mixing and reaction control.
Optimization of Wittig Reaction: The Wittig reaction is optimized for industrial conditions, including the use of automated systems for reagent addition and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the oxygen atoms in the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carboxylic acids.
Substitution: Amino or thiol-substituted spirocyclic compounds.
Scientific Research Applications
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its spirocyclic structure allows it to fit into specific binding sites, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related spirocyclic compound without the acrylic acid moiety.
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: Another spirocyclic compound with a boronic acid group instead of the acrylic acid.
Uniqueness
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid is unique due to the presence of both the spirocyclic structure and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(13)4-3-9-2-1-5-11(8-9)14-6-7-15-11/h2-4H,1,5-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDDYZZFODCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=C1)C=CC(=O)O)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706926 |
Source


|
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226916-19-4 |
Source


|
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70706926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
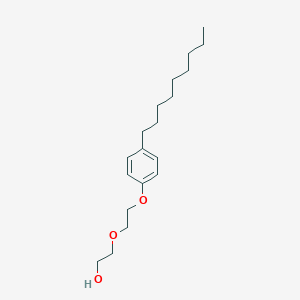
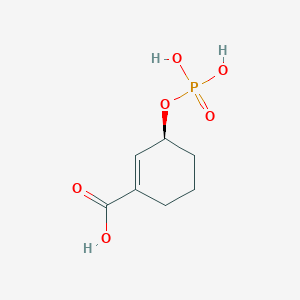

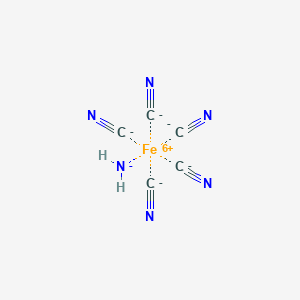
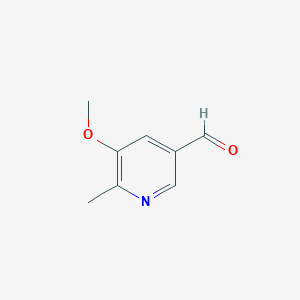
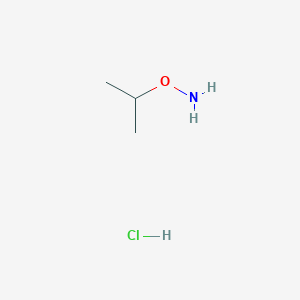
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
